molecular formula C3H6O3 B118911 D-glyceraldehyde CAS No. 453-17-8

D-glyceraldehyde

Cat. No. B118911
CAS RN: 453-17-8
M. Wt: 90.08 g/mol
InChI Key: MNQZXJOMYWMBOU-VKHMYHEASA-N
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Description

D-glyceraldehyde is a simple sugar molecule that plays a crucial role in various metabolic pathways. It is an intermediate in glycolysis, a fundamental process for energy production in cells. D-glyceraldehyde is also involved in other metabolic pathways and can be synthesized from different precursors or through enzymatic reactions.

Synthesis Analysis

The synthesis of D-glyceraldehyde and its derivatives has been explored in several studies. For instance, D-glyceraldehyde acetonide serves as a common building block for the stereoselective synthesis of various compounds, including D-fagomine and its analogs, which have been evaluated for their biological activity . Additionally, D-glyceraldehyde has been synthesized through the Barton's oxidation method, which is a chemical oxidation process . Enzymatic methodologies have also been developed for the synthesis of enantiomerically pure glyceraldehyde 3-phosphates, highlighting the importance of D-glyceraldehyde in metabolic pathways .

Molecular Structure Analysis

The molecular structure of D-glyceraldehyde-related enzymes has been studied extensively. For example, the crystal structure of D-glycerate dehydrogenase, which catalyzes the reduction of hydroxypyruvate to D-glycerate, reveals a symmetrical dimer with significant structural homology to other NAD-dependent enzymes . Similarly, the structure of D-glyceraldehyde-3-phosphate dehydrogenase from various organisms, including thermophilic archaebacteria and eubacteria, has been characterized, showing homotetrameric arrangements and extreme thermal stability .

Chemical Reactions Analysis

D-glyceraldehyde is involved in several chemical reactions within biological systems. It is the substrate for D-glyceraldehyde-3-phosphate dehydrogenase, which catalyzes its conversion to glyceraldehyde 3-phosphate . This reaction is a key step in glycolysis. D-glyceraldehyde can also induce the production of reactive oxygen species in pancreatic islets, leading to oxidative stress and impaired beta cell function . Furthermore, the reactivity of D-glyceraldehyde derivatives has been exploited in synthetic chemistry to produce various regio- and diastereoselective transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of D-glyceraldehyde and its related compounds have been investigated. For instance, the enzyme D-glyceraldehyde-3-phosphate dehydrogenase from Methanothermus fervidus is stable up to 75 degrees Celsius and shows unique properties such as the ability to react with both NAD+ and NADP+ . The enzyme from Thermotoga maritima is even more thermostable, with a transition temperature of 109 degrees Celsius . The stability and reactivity of these enzymes are indicative of the robust nature of D-glyceraldehyde-related compounds in extreme conditions.

Scientific Research Applications

1. Metabolism and Enzymatic Action

D-glyceraldehyde plays a crucial role in liver metabolism, primarily through phosphorylation by triokinase. This process is essential in the metabolism of fructose and its incorporation into the common glycolytic pathway (Sillero, Sillero, & Sols, 1969).

2. Influence on Pancreatic β-cell Function

Studies have shown that D-glyceraldehyde stimulates insulin release from pancreatic β-cells. However, unlike glucose, it seems to stimulate β-cells through mechanisms not involving its glycolytic metabolism (Best, Elliott, & Davies, 1997).

3. Ligand Binding Properties in Biochemistry

D-glyceraldehyde-3-phosphate dehydrogenase (G3PDH), a crucial enzyme in glycolysis, exhibits unique ligand binding properties when interacted with D-glyceraldehyde. Studies involving this interaction have led to discoveries about enzyme behavior and function (Ho & Tsou, 1979).

4. Effects on Oxidative Stress and Beta Cell Function

Research indicates that D-glyceraldehyde can form reactive oxygen species (ROS) in pancreatic islets, affecting beta cell function and leading to oxidative stress. This finding has implications for understanding glucose toxicity in beta cells exposed to high glucose concentrations (Takahashi et al., 2004).

5. Synthetic Applications in Medicine and Nature Products

D-(R)-Glyceraldehyde acetonide is used in synthesizing various medicines and natural products. The method of synthesis and its Wittig reaction stereoselectivity have been explored, enhancing understanding of its application in pharmaceuticals (Yang De-yu, 2006).

properties

IUPAC Name

(2R)-2,3-dihydroxypropanal
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InChI

InChI=1S/C3H6O3/c4-1-3(6)2-5/h1,3,5-6H,2H2/t3-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

MNQZXJOMYWMBOU-VKHMYHEASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C=O)O)O
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URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@H](C=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C3H6O3
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DSSTOX Substance ID

DTXSID70196464
Record name Glyceraldehyde, D-
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Molecular Weight

90.08 g/mol
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Physical Description

Light brown viscous liquid; [Sigma-Aldrich MSDS]
Record name D-Glyceraldehyde
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Product Name

D-glyceraldehyde

CAS RN

453-17-8
Record name (+)-Glyceraldehyde
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Record name Glyceraldehyde, D-
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Record name D-glyceraldehyde
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Record name D-(+)-glyceraldehyde
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Record name GLYCERALDEHYDE, D-
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Synthesis routes and methods I

Procedure details

The above-described catalyst may be used for liquid phase oxidation reactions. Examples of such reactions include the oxidation of alcohols and polyols to form aldehydes, ketones, and acids (e.g., the oxidation of 2-propanol to form acetone, and the oxidation of glycerol to form glyceraldehyde, dihydroxyacetone, or glyceric acid); the oxidation of aldehydes to form acids (e.g., the oxidation of formaldehyde to form formic acid, and the oxidation of furfural to form 2-furan carboxylic acid); the oxidation of tertiary amines to form secondary amines (e.g., the oxidation of nitrilotriacetic acid (“NTA”) to form iminodiacetic acid (“IDA”)); the oxidation of secondary amines to form primary amines (e.g., the oxidation of IDA to form glycine); and the oxidation of various acids (e.g., formic acid or acetic acid) to form carbon dioxide and water.
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Synthesis routes and methods II

Procedure details

A 1 M methanolic solution of 3-butene-1,2-diol (ex Eastman) was prepared in a volumetric 1-l flask. From this flask, 1.10 ml/min of the solution were continuously fed to the ozonolysis reactor, which was the same as in Example 1. Ozone and the dihydroxybutene solution were dosed to the bottom of the tube and conducted through the reactor in a co-current operation. The temperature of the jacket cooler was adjusted to −1° C., at which the temperature of the first compartment did not rise above 12° C. From the top of the reactor, the readily ozonized solution was led to a reservoir, in which a stationary volume of a few milliliters was freed of ozone traces by nitrogen stripping. From this reservoir, the solution was continuously pumped into the glass autoclave with 20 g of a methanol suspension of 5% palladium type 39 catalyst (ex Johnson Matthey) on active carbon support, and the gas turbine was adjusted to 1,000 rpm. The reactor was adjusted to a constant hydrogen pressure of 2 bar and ambient temperature. After 342 min the dosing was stopped and the reduction was continued for another 20 min. Subsequently, the reaction mixture was removed from the catalyst by filtration over a sintered metal filter placed in the bottom of the autoclave. The solvent was removed from the reaction mixture and 300 ml of water were added to the crude reaction product. In order to remove traces of methanol together with the water, freeze-drying was applied to the reaction mixture. Subsequently, twice times 150 g of water were added and distilled off in order to destroy the hemiacetal and remove the methanol released. Finally, the product was again isolated via freeze-drying after another 300 ml of water had been added. 26.17 g (77%) of glyceraldehyde were isolated as a highly viscous syrup which slowly crystallized.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
D-glyceraldehyde
Reactant of Route 2
D-glyceraldehyde
Reactant of Route 3
Reactant of Route 3
D-glyceraldehyde
Reactant of Route 4
D-glyceraldehyde
Reactant of Route 5
D-glyceraldehyde
Reactant of Route 6
D-glyceraldehyde

Citations

For This Compound
20,000
Citations
MR White, ED Garcin - Macromolecular Protein Complexes: Structure and …, 2017 - Springer
Aside from its well-established role in glycolysis, glyceraldehyde-3-phosphate dehydrogenase (GAPDH) has been shown to possess many key functions in cells. These functions are …
Number of citations: 55 link.springer.com
JL Jenkins, JJ Tanner - Acta Crystallographica Section D: Biological …, 2006 - scripts.iucr.org
GAPDH (d-glyceraldehyde-3-phosphate dehydrogenase) is a multifunctional protein that is a target for the design of antitrypanosomatid and anti-apoptosis drugs. Here, the first high-…
Number of citations: 151 scripts.iucr.org
M Buehner, GC Ford, D Moras, KW Olsen… - Journal of Molecular …, 1974 - Elsevier
The crystal structure of lobster d-glyceraldehyde-3-phosphate dehydrogenase has been analyzed. A 3.0 Å resolution electron density map of an averaged subunit showed that: 1. (1) …
Number of citations: 293 www.sciencedirect.com
NK Nagradova - Biochemistry (Moscow), 2001 - Springer
The properties of the active center of phosphorylating D-glyceraldehyde-3-phosphate dehydrogenase (GAPDH) are considered with emphasis on the structure of anion-binding sites …
Number of citations: 46 link.springer.com
M Buehner, GC Ford, D Moras… - Proceedings of the …, 1973 - National Acad Sciences
A 3.0-Å resolution electron density map of lobster glyceraldehyde-3-phosphate dehydrogenase (EC 1.2.1.12) was computed. The essentially single isomorphous replacement map was …
Number of citations: 226 www.pnas.org
R Breslow, ZL Cheng - … of the National Academy of Sciences, 2010 - National Acad Sciences
… probably initially derived from D-glyceraldehyde, the simple … of the groups can describe either D-glyceraldehyde (Fig. 1) … other pieces are added to D-glyceraldehyde: a two-carbon piece …
Number of citations: 110 www.pnas.org
GJ Kelly, M Gibbs - Plant Physiology, 1973 - academic.oup.com
… free of TPN-linked reversible d-glyceraldehyde 3-phosphate … : the Km values for d-glyceraldehyde 3-phosphate and TPN … that of DPN-linked reversible d-glyceraldehyde 3-phosphate …
Number of citations: 135 academic.oup.com
D Moras, KW Olsen, MN Sabesan, M Buehner… - Journal of Biological …, 1975 - Elsevier
An improved electron density map of lobster holo-D-glyceraldehyde-3-phosphate dehydrogenase has been computed to 2.9 A resolution based on two heavy atom isomorphous …
Number of citations: 394 www.sciencedirect.com
G Stork, T Takahashi - Journal of the American Chemical Society, 1977 - ACS Publications
… absoluteconfiguration is produced from D-glyceraldehyde via2 which serves to control the … isopropylidene D-glyceraldehyde (3)1 and methyl oleate (4). Addition of 3 ([«]25d 66.4; c = …
Number of citations: 285 pubs.acs.org
CE Ballou, HOL Fischer - Journal of the American Chemical …, 1955 - ACS Publications
… synthesis of the natural D-glyceraldehyde-3-phosphate, and … to the dimethyl acetal of D-glyceraldehyde-3-phosphate. The … D-Glyceraldehyde-3-phosphate has long been of interest to …
Number of citations: 69 pubs.acs.org

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